molecular formula C29H27N3O5 B1349866 Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine CAS No. 215190-29-7

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine

Cat. No.: B1349866
CAS No.: 215190-29-7
M. Wt: 497.5 g/mol
InChI Key: MAMFYCHTCHKPAH-UHFFFAOYSA-N
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Description

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine: is a synthetic organic compound that features a benzimidazole moiety linked to a piperidine ring The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment to Piperidine: The benzimidazole derivative is then reacted with a piperidine ring, often through nucleophilic substitution or addition reactions.

    Fmoc Protection:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions could target the keto group, converting it to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.

    Catalysis: The compound could serve as a ligand in catalytic reactions due to its unique structure.

Biology

    Bioconjugation: The compound may be used to link biomolecules in bioconjugation techniques.

    Fluorescent Probes: The Fmoc group can be used to create fluorescent probes for imaging applications.

Medicine

    Drug Development: The benzimidazole moiety is a common pharmacophore in drug development, potentially leading to new therapeutic agents.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application but generally involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole moiety can interact with various biological targets, while the Fmoc group can facilitate attachment to other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-4-(2-carboxyethyl)-piperidine: Similar structure but with a different substituent on the piperidine ring.

    Fmoc-4-(3-carboxymethyl-1-benzimidazolyl)-piperidine: Similar but lacks the keto group.

Uniqueness

The presence of both the keto group and the benzimidazole moiety in Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-[3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5/c33-27(34)17-31-25-11-5-6-12-26(25)32(28(31)35)19-13-15-30(16-14-19)29(36)37-18-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-12,19,24H,13-18H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMFYCHTCHKPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373300
Record name [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-29-7
Record name [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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